![molecular formula C37H35FeNP2 B1433840 (S)-N-Methyl-N-diphenylphosphino-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine CAS No. 406681-09-2](/img/structure/B1433840.png)
(S)-N-Methyl-N-diphenylphosphino-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine
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Overview
Description
Scientific Research Applications
Asymmetric Hydrogenation
This compound is utilized in the field of asymmetric hydrogenation , where it acts as a chiral ligand for transition metal complexes . These complexes are crucial for catalyzing the hydrogenation of various substrates, leading to the production of chiral molecules. This process is fundamental in creating pharmaceuticals and fine chemicals with high enantiomeric purity.
Redox Flow Batteries
In the development of redox flow batteries (RFBs) , functionalized ferrocenes, like the compound , serve as redox-active electrolytes . These batteries are part of large-scale energy storage systems that offer high reliability and safety. The compound’s ability to enhance solubility and stability in various solvents makes it a valuable component in both aqueous and non-aqueous RFBs.
Metal Complex Clusters
The compound’s ferrocenyl diphosphine structure makes it a candidate for forming metal complex clusters . These clusters have potential applications in materials science and nanotechnology, where they can be used to create new types of polymetallic aggregates and oligomers with unique electronic and magnetic properties.
Catalysis
Due to its phosphine groups, the compound can act as a catalyst in various chemical reactions . It can facilitate processes such as carbon-carbon bond formation, cross-coupling reactions, and other transformations that are pivotal in synthetic chemistry.
Medicinal Chemistry
In medicinal chemistry , compounds like MFCD05865220 can be used to synthesize new drugs . Their ability to bind with metals can lead to the creation of novel therapeutic agents, especially in the realm of anti-cancer and anti-microbial medications.
Organic Synthesis
This compound is also significant in organic synthesis as a ligand that can influence the stereochemistry of the resulting products . Its use in the synthesis of complex organic molecules is essential for advancing the field of organic chemistry.
Sensing and Detection
Functionalized ferrocenes are known for their electrochemical properties, which can be harnessed in sensing and detection technologies . They can be incorporated into sensors for detecting various biological and chemical substances, offering high sensitivity and selectivity.
Material Science
Lastly, in material science , the compound’s unique structure can contribute to the development of advanced materials . Its incorporation into polymers and other materials can enhance their properties, such as conductivity and stability, opening up new possibilities for high-tech applications.
Mechanism of Action
properties
InChI |
InChI=1S/C32H30NP2.C5H5.Fe/c1-33(35(30-20-10-4-11-21-30)31-22-12-5-13-23-31)26-25-27-15-14-24-32(27)34(28-16-6-2-7-17-28)29-18-8-3-9-19-29;1-2-4-5-3-1;/h2-24H,25-26H2,1H3;1-5H; |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOSBYDSIIBHRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC[C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH]1[CH][CH][CH][CH]1.[Fe] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35FeNP2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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